Product packaging for Dinitrobenzoyl chloride(Cat. No.:CAS No. 183619-93-4)

Dinitrobenzoyl chloride

Cat. No.: B8559962
CAS No.: 183619-93-4
M. Wt: 230.56 g/mol
InChI Key: VPGHVKMBMPDAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. numberanalytics.comcatalysis.blog They are renowned for their high reactivity, which makes them invaluable intermediates in organic synthesis. numberanalytics.comcatalysis.blogfiveable.me This reactivity stems from the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack. catalysis.blog Consequently, acyl chlorides are pivotal in acylation reactions, facilitating the introduction of an acyl group (R-CO-) into other molecules. iitk.ac.in This capability is fundamental to the synthesis of a wide array of organic compounds, including esters, amides, and acid anhydrides, which are crucial components in pharmaceuticals, agrochemicals, and polymers. numberanalytics.comiitk.ac.inwisdomlib.org

The general structure of an acyl chloride is R-CO-Cl, where 'R' can be an alkyl or aryl group. numberanalytics.com Their versatility and high reactivity make them a cornerstone of organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. fiveable.me

Historical Trajectory of Dinitrobenzoyl Chloride in Chemical Inquiry

The utility of 3,5-dinitrobenzoyl chloride as a reagent for chemical analysis, particularly for the identification and derivatization of amines and alcohols, has been recognized for a considerable time. wikipedia.orgnih.gov Its reaction with these functional groups yields stable, crystalline derivatives with sharp melting points, facilitating their identification. wikipedia.org Early research focused on optimizing the preparation of 3,5-dinitrobenzoic acid and its subsequent conversion to 3,5-dinitrobenzoyl chloride, with methods involving reagents like phosphorus pentachloride and thionyl chloride being established. wikipedia.orghansshodhsudha.comscribd.com

Historically, the derivatization with 3,5-dinitrobenzoyl chloride was a crucial technique for the characterization of amino acids. wikipedia.orgscribd.comnih.gov The rapid and clean reaction allowed for the separation and identification of different amino acids and their isomers. scribd.comnih.gov This foundational work laid the groundwork for its continued use in analytical chemistry.

Overview of Advanced Research Domains Involving this compound

The applications of this compound have expanded significantly beyond its initial use in qualitative analysis. In contemporary research, it serves as a key building block and reagent in several advanced fields:

Analytical Chemistry and Chromatography: this compound is extensively used as a derivatizing agent for the analysis of various compounds by high-performance liquid chromatography (HPLC). scientificlabs.co.uktcichemicals.com The dinitrobenzoyl group acts as a chromophore, enhancing the UV detectability of the analytes. tcichemicals.com This is particularly valuable for the analysis of biogenic amines in food products, amino acids, and other compounds that lack a strong native chromophore. scientificlabs.co.ukresearchgate.netnih.govresearchgate.net The derivatization process is typically rapid and efficient. nih.govresearchgate.net

Polymer Science: In polymer chemistry, 3,5-dinitrobenzoyl chloride is utilized as a reagent for the modification of polymers. chemimpex.comrsc.org It can be used to introduce the dinitrobenzoyl group onto polymer chains, thereby altering their properties for specific applications such as in coatings and adhesives. chemimpex.com For instance, it has been used in the synthesis of RAFT (Reversible Addition-Fragmentation chain Transfer) agents, which are crucial for controlling polymerization processes. rsc.org

Synthetic and Medicinal Chemistry: this compound continues to be an important intermediate in the synthesis of a wide range of organic molecules. chemimpex.comcymitquimica.com Its reactivity is harnessed to build complex structures, including those with potential pharmaceutical applications. chemimpex.comcymitquimica.com For example, it has been employed in the one-pot synthesis of 2-azetidinones (β-lactams), a core structure in many antibiotic drugs. researchgate.net It is also used in the synthesis of functionalized nanoparticles and other advanced materials. conicet.gov.ar

Data and Research Findings

The utility of this compound is underpinned by its well-defined chemical properties and reactivity.

Table 1: Physicochemical Properties of 3,5-Dinitrobenzoyl Chloride

Property Value Reference
Chemical Formula C₇H₃ClN₂O₅ wikipedia.org
Molar Mass 230.56 g/mol wikipedia.org
Melting Point 68–69 °C wikipedia.org
Boiling Point 196 °C at 11 mmHg wikipedia.org

| Appearance | White to orange to green powder or crystals | tcichemicals.com |

The synthesis of 3,5-dinitrobenzoyl chloride is typically achieved by treating 3,5-dinitrobenzoic acid with a chlorinating agent.

Table 2: Common Synthetic Routes to 3,5-Dinitrobenzoyl Chloride

Reagent Conditions Reference
Thionyl chloride (SOCl₂) Reflux in toluene chemicalbook.com
Phosphorus pentachloride (PCl₅) Heating wikipedia.orghansshodhsudha.com

In analytical applications, the derivatization conditions are optimized for efficiency and sensitivity.

Table 3: Example of Derivatization Conditions for Biogenic Amines using 3,5-Dinitrobenzoyl Chloride

Parameter Condition Reference
Reaction Time 3 minutes nih.gov
Temperature Ambient nih.gov
Solvent Acetonitrile (B52724) nih.gov
pH Alkaline (1 M NaOH) nih.gov

| Detection Wavelength | 260 nm | nih.gov |

Research has demonstrated the effectiveness of this derivatization for quantifying a range of biogenic amines in fermented foods with detection limits in the micrograms per liter range. nih.govresearchgate.net Studies have also shown high recovery rates and good linearity for this analytical method. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O5 B8559962 Dinitrobenzoyl chloride CAS No. 183619-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183619-93-4

Molecular Formula

C7H3ClN2O5

Molecular Weight

230.56 g/mol

IUPAC Name

2,3-dinitrobenzoyl chloride

InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-2-1-3-5(9(12)13)6(4)10(14)15/h1-3H

InChI Key

VPGHVKMBMPDAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Dinitrobenzoyl Chloride and Precursors

Conventional Synthetic Routes to 3,5-Dinitrobenzoyl Chloride

The traditional and most widely employed methods for the preparation of 3,5-dinitrobenzoyl chloride involve the reaction of 3,5-dinitrobenzoic acid with various halogenating agents. These reactions effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding acyl chloride.

Reaction of 3,5-Dinitrobenzoic Acid with Halogenating Agents (e.g., PCl₅, SOCl₂)

The conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride is conventionally carried out using inorganic acid chlorides such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) wikipedia.orgchemguide.co.uk.

When phosphorus pentachloride is used, the reaction produces 3,5-dinitrobenzoyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts hansshodhsudha.comresearchgate.net. A typical laboratory-scale preparation involves mixing 3,5-dinitrobenzoic acid with PCl₅ and stirring the mixture until it liquefies hansshodhsudha.com. The reaction is generally performed in a dry environment to prevent the hydrolysis of the acid chloride.

Alternatively, thionyl chloride can be employed as the halogenating agent. This reaction offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product chemguide.co.ukresearchgate.net. The reaction is often carried out in an inert solvent, such as boiling benzene (B151609), and may be facilitated by a catalytic amount of N,N-dimethylformamide (DMF) orgsyn.orggoogle.com.

Table 1: Comparison of Conventional Halogenating Agents

Halogenating AgentFormulaByproductsAdvantagesDisadvantages
Phosphorus pentachloridePCl₅POCl₃, HClReadily available, effectiveSolid reagent, produces liquid byproduct that requires separation
Thionyl chlorideSOCl₂SO₂, HClGaseous byproducts simplify purificationReagent is corrosive and moisture-sensitive

Optimization of Reaction Parameters in Traditional Synthesis

The efficiency and purity of 3,5-dinitrobenzoyl chloride synthesis can be influenced by several reaction parameters. While extensive optimization studies are not widely published, general principles of acyl chloride formation apply. Key parameters that can be optimized include:

Temperature: The reaction with thionyl chloride is often performed at reflux temperature to ensure the reaction goes to completion and to facilitate the removal of gaseous byproducts orgsyn.org.

Solvent: The choice of an inert solvent, such as benzene or dichloromethane, can influence reaction rates and facilitate product handling orgsyn.orggoogle.com.

Catalyst: The use of a catalyst, like N,N-dimethylformamide (DMF) with thionyl chloride, can accelerate the reaction rate google.com.

Stoichiometry: The molar ratio of the halogenating agent to the carboxylic acid is a critical factor. An excess of the halogenating agent is often used to ensure complete conversion of the acid.

Green Chemistry Approaches in Dinitrobenzoyl Chloride Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances hansshodhsudha.comresearchgate.net.

Development of Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing 3,5-dinitrobenzoyl chloride and its derivatives often involve hazardous reagents and produce harmful byproducts hansshodhsudha.comresearchgate.net. The development of greener alternatives focuses on minimizing waste and avoiding toxic substances. One approach is the direct reaction of 3,5-dinitrobenzoic acid with other reagents under greener conditions to form derivatives, thereby avoiding the isolation of the hazardous acid chloride intermediate altogether hansshodhsudha.comresearchgate.net.

Microwave-Assisted Synthesis in Green Chemistry Contexts

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption hansshodhsudha.comresearchgate.net. While the direct microwave-assisted synthesis of 3,5-dinitrobenzoyl chloride is not extensively documented, the use of microwave irradiation has been successfully applied in the synthesis of its derivatives, such as 3,5-dinitrobenzoates. In these procedures, 3,5-dinitrobenzoic acid is reacted directly with an alcohol under microwave irradiation, often in the presence of a catalyst, to form the ester derivative, bypassing the need for the acid chloride hansshodhsudha.comresearchgate.net.

Application of Ionic Liquids in Sustainable Synthesis (e.g., (bmim)HSO₄)

Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. While the direct synthesis of 3,5-dinitrobenzoyl chloride in ionic liquids is not well-reported, the use of acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ((bmim)HSO₄), has been explored in the context of forming 3,5-dinitrobenzoate (B1224709) derivatives directly from the carboxylic acid. This method avoids the use of hazardous halogenating agents and the formation of their associated toxic byproducts.

Reaction Mechanisms and Chemical Reactivity of Dinitrobenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms Initiated by Dinitrobenzoyl Chloride

The principal reaction pathway for this compound is nucleophilic acyl substitution. This type of reaction involves the replacement of the chloride leaving group by a nucleophile. The general mechanism proceeds in two distinct stages: the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. vanderbilt.edu

Enhanced Electrophilicity due to Nitro Group Substitution

The presence of two nitro groups (-NO₂) on the benzene (B151609) ring significantly influences the reactivity of this compound. These nitro groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the acyl chloride functional group. This inductive and resonance-based electron withdrawal greatly increases the partial positive charge on the carbonyl carbon.

This heightened positive character, or enhanced electrophilicity, makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles. Consequently, this compound is more reactive towards nucleophilic acyl substitution than unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating groups. The electron-withdrawing effect of the nitro groups also helps to stabilize the negatively charged tetrahedral intermediate formed during the reaction, which lowers the activation energy of the reaction and increases the reaction rate.

Oxidative Addition Reactions Involving this compound

Oxidative addition is a fundamental class of reactions in organometallic chemistry where a metal complex is oxidized, and its coordination number increases as a new ligand is added. umb.edu This process involves the cleavage of a bond in the incoming molecule (e.g., the C-Cl bond in an aryl chloride) and the formation of two new bonds to the metal center. umb.edu While specific studies detailing the oxidative addition of this compound are not extensively documented in the provided sources, the principles governing the oxidative addition of aryl chlorides to transition metal complexes are well-established and can be applied.

The reaction generally involves the insertion of a low-valent metal center into the carbon-chlorine bond. For a generic metal complex LₙM, the reaction with an aryl chloride (Ar-Cl) can be represented as:

LₙM + Ar-Cl → LₙM(Ar)(Cl)

In this process, the metal's formal oxidation state increases by two. umb.edu

Mechanistic Studies in Transition Metal Chemistry (e.g., Iridium Complexes)

Mechanistic investigations into oxidative addition reactions have been performed on various transition metal complexes, including those of iridium, palladium, and rhodium. researchgate.netnih.govlibretexts.org These reactions can proceed through several pathways, such as a concerted mechanism, an Sₙ2-type mechanism, or an ionic mechanism. libretexts.org

Concerted Mechanism: Many oxidative additions of aryl halides are believed to occur via a concerted pathway, involving a three-centered transition state. libretexts.org

Sₙ2 Mechanism: This pathway involves a nucleophilic attack by the metal center on the electrophilic carbon of the C-Cl bond, displacing the chloride ion. This is more common for alkyl halides but can occur with aryl halides under certain conditions. libretexts.org

Ionic Mechanism: Highly electrophilic halides may react through an ionic pathway, which involves an initial oxidative ligation followed by the association of the resulting ions. libretexts.org

Kinetic studies of oxidative addition reactions involving iridium complexes and reagents like iodomethane have shown the reactions to follow second-order kinetics. researchgate.net The large negative entropies of activation observed in these studies strongly suggest an associative mechanism, where the incoming molecule binds to the metal center in the rate-determining step. researchgate.net

Influence of Steric and Electronic Factors on Oxidative Addition

The rate and mechanism of oxidative addition are significantly affected by both steric and electronic factors related to the metal complex and the organic halide. researchgate.netresearchgate.net

Electronic Factors: The electronic nature of the aryl halide plays a crucial role. Oxidative addition depletes electron density from the metal center. libretexts.org Therefore, aryl halides with electron-withdrawing substituents, like the nitro groups on this compound, generally react more slowly than electron-neutral or electron-rich aryl halides. libretexts.org Conversely, electron-rich ligands on the metal complex can increase the electron density at the metal center, accelerating the oxidative addition process. libretexts.org

Steric Factors: Steric hindrance at the carbon atom of the C-Cl bond can slow down the reaction rate. umb.edu Similarly, bulky ligands on the metal complex can hinder the approach of the aryl halide, affecting the reaction kinetics and potentially altering the reaction mechanism. nih.gov For instance, studies on palladium complexes have shown that the steric properties of phosphine ligands influence the coordination number of the palladium species that undergoes the oxidative addition. nih.gov

The following table summarizes the general influence of these factors on the rate of oxidative addition:

FactorInfluence on Oxidative Addition RateRationale
Electronic (Aryl Halide) Electron-withdrawing groups (e.g., -NO₂) decrease the rate.The reaction is less favorable as it involves a nucleophilic metal center attacking a more electron-poor C-Cl bond. libretexts.org
Electronic (Metal Complex) Electron-donating ligands on the metal increase the rate.Increases the nucleophilicity of the metal center, facilitating the attack on the aryl halide. libretexts.org
Steric (Aryl Halide) Increased steric bulk near the reacting bond decreases the rate.Hinders the approach of the metal complex to the C-Cl bond. umb.eduresearchgate.net
Steric (Metal Complex) Increased steric bulk of ligands on the metal can decrease the rate or alter the mechanism.Can impede the formation of the necessary transition state. nih.gov

Reaction Kinetics and Thermodynamic Considerations

Kinetic Investigations of Acylation Reactions

Kinetic studies of acylation reactions, such as Friedel-Crafts acylation, provide insight into the factors governing the reactivity of acyl chlorides. rsc.org These reactions are often found to follow second-order kinetics, being first-order in both the acylating agent and the aromatic substrate. rsc.org

Research on the aluminum chloride-catalyzed acylation of aromatic compounds with various substituted benzoyl chlorides has shown that the substituent on the acid chloride has a significant impact on the reaction rate. rsc.org Electron-withdrawing groups on the acyl chloride tend to increase the rate of acylation. This is because these groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophilic aromatic ring. For example, the reactivity of acyl chlorides in the acylation of bromobenzene was found to follow the order: acetyl < chloroacetyl. rsc.org This suggests that this compound, with its two potent electron-withdrawing nitro groups, would be a highly reactive acylating agent.

The table below shows relative rate data for the acylation of toluene, illustrating the effect of substituents on the acyl chloride.

Acyl Chloride (R-COCl)Substituent (R)Relative Rate
Acetyl chlorideCH₃-Base Rate
Chloroacetyl chlorideClCH₂-~100x faster than Acetyl chloride rsc.org

Lack of Publicly Available Research Data on Thermodynamical Parameter Calculations of this compound via DFT

Computational studies often focus on molecules with broader applications or specific theoretical interests, and it appears that 3,5-dinitrobenzoyl chloride has not been a subject of detailed computational thermodynamic analysis in published research. Existing literature on related compounds, such as other substituted benzoyl chlorides or nitroaromatic compounds, does not provide the specific data required to construct a detailed and accurate analysis for this compound itself.

Therefore, the presentation of detailed research findings and specific data tables for the thermodynamical parameters of this compound calculated via DFT is not possible at this time due to the absence of primary research in this specific area. Further computational research would be required to generate and validate such data.

Derivatization Strategies and Chromatographic Applications of Dinitrobenzoyl Chloride

Formation of Dinitrobenzoyl Derivatives for Analytical Chemistry

Dinitrobenzoyl chloride, specifically 3,5-dinitrobenzoyl chloride (DNBZ-Cl), serves as a crucial derivatizing agent in analytical chemistry. Its primary function is to react with specific functional groups in analyte molecules, thereby altering their chemical properties to facilitate detection and quantification. This pre-column derivatization technique is employed to attach a dinitrobenzoyl moiety, which acts as a strong chromophore, to the target molecules. The introduction of this chromophore significantly enhances the ultraviolet (UV) absorbance of the derivatives, allowing for highly sensitive detection using high-performance liquid chromatography (HPLC) with a UV detector nih.govresearchgate.netnih.gov.

The reagent is versatile, reacting effectively with both hydroxyl and amine functionalities. For compounds containing hydroxyl groups, such as alcohols and triterpenoids, DNBZ-Cl converts them into 3,5-dinitrobenzoate (B1224709) esters nih.gov. Similarly, it reacts with primary and secondary amines to form stable dinitrobenzoyl amides researchgate.net. This process is particularly valuable for analyzing compounds that lack a native chromophore and would otherwise be difficult to detect with standard UV-based HPLC methods. The derivatization process is typically rapid, stable, and provides quantitative yields, making it a reliable strategy for enhancing analytical performance researchgate.net.

Derivatization of Hydroxyl Groups for Quantitative Estimation

The reaction of 3,5-dinitrobenzoyl chloride with hydroxyl groups is a well-established method for the quantitative estimation of alcohols and related compounds sciepub.comresearchgate.netscribd.com. This chemical derivatization is essential for the analysis of substances like triterpenoids, which often lack UV absorption groups, making their direct detection by HPLC challenging nih.gov. By converting the hydroxyl groups into 3,5-dinitrobenzoate esters, the resulting derivatives gain a strong benzoyl chromophore, which significantly improves the instrumental response at specific wavelengths for quantitative analysis nih.gov.

A simplified procedure for this derivatization has been developed for alcohols present in dilute aqueous solutions. This method utilizes a one-phase, acetonitrile-based solvent system where both reactants and products form a homogeneous solution, allowing for direct injection after the reaction is complete and avoiding complex extraction steps oup.com. The formation of these crystalline derivatives with distinct melting points is also a classic technique used in qualitative organic analysis for the definitive identification of unknown alcohols sciepub.comresearchgate.nethansshodhsudha.com.

Preparation of 3,5-Dinitrobenzoate Esters

The preparation of 3,5-dinitrobenzoate esters is a common procedure for the characterization of alcohols and phenols proquest.com. Conventionally, the process involves the reaction of an alcohol with 3,5-dinitrobenzoyl chloride researchgate.nethansshodhsudha.com. The this compound reagent itself is often prepared by treating 3,5-dinitrobenzoic acid with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) sciepub.comresearchgate.nethansshodhsudha.com.

The derivatization reaction can be carried out under various conditions. Common procedures include heating the alcohol and 3,5-dinitrobenzoyl chloride together without a solvent, or heating the reactants in the presence of pyridine, which acts as a catalyst and acid scavenger proquest.commnstate.edu. An alternative approach involves a one-phase system using an acetonitrile-based solvent, which is particularly useful for dilute aqueous samples oup.com. The reaction typically involves mixing the alcohol with the reagent, gentle heating to ensure the mixture remains liquid, and then cooling to allow the ester derivative to crystallize mnstate.edu. The crude product is often purified by washing with a sodium bicarbonate solution to remove unreacted acid and then recrystallized from a suitable solvent like ethanol sciepub.comhansshodhsudha.com.

Table 1: Methodologies for the Preparation of 3,5-Dinitrobenzoate Esters This table is interactive. You can sort and filter the data.

Reactants Reagents/Solvents Conditions Key Outcome
Alcohol, 3,5-Dinitrobenzoyl Chloride None (neat) Gentle heating to melt reactants Formation of ester derivative
Alcohol, 3,5-Dinitrobenzoyl Chloride Pyridine Heating Catalyzes reaction, forms crystalline derivative
Alcohol, 3,5-Dinitrobenzoic Acid Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) Stirring, followed by reaction with alcohol on a warm water bath Two-step process to first form the acid chloride, then the ester

Applications in the Analysis of Alcohols and Related Compounds

The derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters has two primary applications in analytical chemistry. The first is in qualitative organic analysis for the identification of unknown alcohols sciepub.comresearchgate.nethansshodhsudha.com. Since alcohols are often liquids, converting them into solid, crystalline 3,5-dinitrobenzoate derivatives with sharp, characteristic melting points provides a reliable method for their identification sciepub.comhansshodhsudha.comproquest.com.

The second major application is in quantitative analysis, particularly using HPLC. The dinitrobenzoyl group is a strong chromophore, making the derivatives highly responsive to UV detection nih.gov. This allows for the sensitive quantification of alcohols and polyols that would otherwise be undetectable by UV-HPLC. For instance, this method has been applied to the analysis of triterpenoids, which are natural products containing hydroxyl groups nih.gov. It is also used for the determination of compounds like poly(ethylene glycol)-600 (PEG-600) in aqueous samples, where the terminal hydroxyl groups are derivatized with 3,5-dinitrobenzoyl chloride prior to HPLC analysis nemi.gov.

Derivatization of Amine Functionalities for High-Resolution Separations

3,5-Dinitrobenzoyl chloride is an effective pre-column derivatization reagent for the analysis of compounds containing primary and secondary amine functionalities, such as biogenic amines researchgate.net. The derivatization process involves the reaction of the amine with DNBZ-Cl to form a stable N-substituted 3,5-dinitrobenzamide derivative. This reaction is advantageous because it is fast, straightforward, stable, and results in quantitative conversion researchgate.net. The resulting derivatives are easily detectable with a standard UV detector, which is a common component of most HPLC systems researchgate.net. This strategy overcomes the challenge of detecting many biogenic amines, which lack a natural chromophore necessary for UV absorption thermofisher.com.

Pre-column Derivatization for Liquid Chromatography

Pre-column derivatization with 3,5-dinitrobenzoyl chloride is a widely accepted technique to enhance the HPLC analysis of amines thermofisher.com. The primary goal is to attach a chromophoric label to the analyte, thereby increasing its UV absorbance and enabling sensitive and selective detection thermofisher.com. This approach can also improve the chromatographic properties of the analytes by reducing their polarity thermofisher.com.

A specific method for the derivatization of biogenic amines has been established. The reaction is typically performed in an alkaline medium, such as 1 M sodium hydroxide (B78521) (NaOH), at ambient temperature. The DNBZ-Cl reagent, dissolved in a solvent like acetonitrile (B52724), is added to the sample, and the reaction proceeds rapidly, often completing within 3 minutes nih.govresearchgate.net. The reaction is then terminated by the addition of an acid, such as 2 M hydrochloric acid (HCl) nih.govresearchgate.net. Following derivatization, the sample can be directly injected into the HPLC system. The DNBZ-derivatives are typically monitored and quantified by their UV absorption at a wavelength of 260 nm nih.govresearchgate.net.

Applications in Biogenic Amine Analysis in Fermented Foods

The analytical method involving derivatization with 3,5-dinitrobenzoyl chloride has been successfully applied to the quantitative determination of various biogenic amines in complex food matrices, particularly fermented foods nih.govresearchgate.net. Biogenic amines in foods are considered an indicator of poor hygienic conditions during production or storage researchgate.net.

This HPLC-based method has been used to quantify a range of biogenic amines, including agmatine, cadaverine, histamine, octopamine, 2-phenylethylamine, putrescine, serotonin, spermidine, spermine, tryptamine, and tyramine nih.gov. The method has proven effective for analyzing these compounds in diverse fermented products such as fermented cabbage juices, soy sauces, misos (soy pastes), fermented fish sauces, and anchovy paste nih.govresearchgate.net. The detection limits for these amines are typically in the range of 124 to 864 µg/L nih.govresearchgate.net.

Table 2: Analysis of Biogenic Amines in Fermented Foods using DNBZ-Cl Derivatization This table is interactive. You can sort and filter the data.

Biogenic Amine Analyzed Food Matrix
Agmatine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Cadaverine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Histamine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Octopamine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
2-Phenylethylamine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Putrescine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Serotonin Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Spermidine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Spermine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste
Tryptamine Fermented Cabbage Juices, Soy Sauces, Misos, Fermented Fish Sauces, Anchovy Paste

Table 3: List of Mentioned Compounds

Compound Name
2-Phenylethylamine
3,5-Dinitrobenzamide
3,5-Dinitrobenzoate
3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoyl Chloride
Acetonitrile
Agmatine
Cadaverine
Ethanol
Histamine
Hydrochloric Acid
Octopamine
Phosphorus Pentachloride
Poly(ethylene glycol)-600
Putrescine
Pyridine
Serotonin
Sodium Bicarbonate
Sodium Hydroxide
Spermidine
Spermine
Thionyl Chloride
Tryptamine

Derivatization for Azide Determination via Capillary Electrophoresis

A significant application of 3,5-dinitrobenzoyl chloride is in the analytical determination of the azide ion through derivatization followed by capillary electrophoresis (CE). A robust and efficient CE method coupled with a photodiode array detector has been established for quantifying azide after its conversion to the 3,5-dinitrobenzoyl derivative. nih.gov The sample preparation for this method is notably straightforward, typically involving a simple dilution of the sample after a rapid derivatization reaction. nih.gov

The electrophoretic separation is achieved using a buffer system composed of 25 mM phosphate buffer and 4 mM cetyltrimethylammonium hydroxide, maintained at a pH of 3.0. nih.gov To ensure accurate quantification, methyl benzoate is employed as an internal standard. nih.gov The optimization of this method involved a detailed investigation into the effects of the phosphate buffer concentration, the electroosmotic flow (EOF) modifier, and the pH of the buffer on the migration time and the detector response. nih.gov

The optimized analytical method allows for the determination of azide in under five minutes. nih.gov Key performance metrics of this method are detailed in the table below.

Table 1: Performance Metrics for Azide Determination via Capillary Electrophoresis

Parameter Value
Limit of Detection (LOD) 1.9 µg/mL (S/N > 3)
Quantitation Range 6.5–323 µg/mL
Analysis Time < 5 minutes
Mean Recovery 93.6% to 105.8%

This method has been successfully validated for the analysis of azide in beverage samples that were fortified with sodium azide. The results demonstrated excellent mean recovery values, which ranged from 93.6% to 105.8%. nih.gov A critical advantage of this technique is the absence of interference from the sample matrix, as evidenced by clean electropherograms. nih.gov This highlights the method's high selectivity and reliability for the rapid determination of azide in complex samples with minimal sample preparation. nih.gov

Derivatization of Other Functional Groups (e.g., Thiols, Carboxylic Acids)

While 3,5-dinitrobenzoyl chloride is a well-established derivatizing agent for alcohols and amines, its application for the chromatographic analysis of other functional groups such as thiols and carboxylic acids is less extensively documented. The primary use of 3,5-dinitrobenzoyl chloride is to introduce a chromophore into the analyte molecule, facilitating its detection by UV-Vis spectrophotometry, and to create a derivative with suitable properties for chromatographic separation.

For thiols, derivatization is a common strategy to enhance their detection in chromatographic methods. However, the literature on the specific use of 3,5-dinitrobenzoyl chloride for this purpose is limited. Other reagents are more commonly employed for the derivatization of thiols prior to their chromatographic analysis.

Similarly, the derivatization of carboxylic acids is often necessary to improve their chromatographic behavior and detectability, especially in reversed-phase liquid chromatography. While various derivatizing agents are available for carboxylic acids, the direct derivatization with 3,5-dinitrobenzoyl chloride for this purpose is not a widely reported technique. The reaction of an acyl chloride with a carboxylic acid is generally not a standard esterification method.

Development of Chiral Stationary Phases Utilizing Dinitrobenzoyl Derivatives

Derivatives of 3,5-dinitrobenzoyl chloride are instrumental in the development of "Pirkle-type" or brush-type chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are characterized by a chiral selector, a small, optically active molecule, which is covalently bonded to a solid support, typically silica gel. The 3,5-dinitrobenzoyl (DNB) moiety is a cornerstone of the chiral recognition capabilities of these stationary phases.

CSPs based on N-(3,5-dinitrobenzoyl)-α-amino acids, most notably N-(3,5-dinitrobenzoyl)-D-α-phenylglycine and N-(3,5-dinitrobenzoyl)-L-leucine, have been extensively researched and are commercially available. In these chiral selectors, the DNB group functions as a π-acidic (π-electron-accepting) entity. This property is fundamental to their mechanism of action, as it facilitates strong π-π interactions with analytes that contain π-basic (π-electron-donating) aromatic systems. The enantioselectivity of these CSPs can be fine-tuned through structural modifications. For example, the introduction of a π-donating or π-accepting aromatic linker between the silica support and the N-(3,5-dinitrobenzoyl)-D-α-phenylglycine chiral selector has been demonstrated to expand the range of analytes that can be successfully resolved.

Enantioselective Separation of Chiral Analytes

Chiral stationary phases that incorporate dinitrobenzoyl derivatives have proven to be highly effective for the enantioselective separation of a broad spectrum of chiral compounds. The principle of these separations lies in the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte. The differential stability of these diastereomeric complexes results in varying retention times on the chromatographic column, thereby enabling their separation.

A wide array of racemates possessing diverse functional groups can be resolved using these types of CSPs. For instance, a CSP derived from N-(3,5-dinitrobenzoyl)-D-α-phenylglycine has been successfully employed for the separation of the enantiomers of a multitude of test racemates. These CSPs are particularly adept at resolving compounds that contain π-basic moieties, such as aryl-substituted cyclic sulfoxides, bi-β-naphthol and its analogues, and α-indanol and α-tetralol analogues.

Moreover, the versatility of these CSPs extends to the separation of various classes of compounds that have been derivatized to include a π-basic group. For example, amino acids, amino alcohols, and amines can be effectively separated following their derivatization with a 3,5-dinitrobenzoyl group, which imparts the necessary π-acidic character for interaction with a π-basic CSP.

Chiral Recognition Mechanisms in Chromatography

The mechanism of chiral recognition by dinitrobenzoyl-based CSPs is a complex process that involves a combination of intermolecular forces between the chiral selector of the CSP and the analyte. The "three-point interaction model" is the most widely accepted framework for explaining chiral recognition. This model stipulates that for effective chiral discrimination, a minimum of three simultaneous interactions must occur between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.

In the case of dinitrobenzoyl-based CSPs, the primary interactions that contribute to chiral recognition include:

π-π Interactions : This is a dominant interaction where the electron-deficient 3,5-dinitrobenzoyl ring of the chiral selector acts as a π-acceptor, interacting with a π-donating aromatic group on the analyte. The strength of this interaction can be modulated by the electronic properties of the substituents on the analyte's aromatic ring.

Hydrogen Bonding : The amide linkage present in N-(3,5-dinitrobenzoyl)-amino acid derivatives provides sites for hydrogen bonding. The N-H proton can serve as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Analytes that possess complementary hydrogen bonding functionalities, such as amides, carbamates, and ureas, can participate in these interactions.

Steric Interactions : Steric hindrance plays a crucial role in chiral recognition. The bulky groups on both the CSP and the analyte can enforce a specific spatial orientation that favors the binding of one enantiomer over the other. The enantiomer that can adopt a more sterically favorable conformation upon interaction with the CSP will form a more stable complex and thus be retained for a longer time on the column.

The interplay of these interactions results in the formation of diastereomeric complexes with different free energies of formation. The enantiomer that forms the more stable complex with the CSP will exhibit a longer retention time, leading to the separation of the two enantiomers. The precise nature and geometry of these interactions are highly dependent on the specific structures of both the chiral selector and the analyte, as well as the composition of the mobile phase used in the chromatographic separation.

Structural Elucidation and Spectroscopic Characterization of Dinitrobenzoyl Chloride and Its Derivatives

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For 3,5-Dinitrobenzoyl chloride, this analysis provides definitive information on its molecular shape, bond lengths, bond angles, and how the molecules pack together in the solid state.

Determination of Molecular Conformation and Disorder

Studies on the crystal structure of 3,5-Dinitrobenzoyl chloride show that the molecule is nearly planar. researchgate.net A key feature of its solid-state structure is the presence of disorder in the carbonyl chloride group (-COCl). This group has been observed to exist in two distinct orientations. researchgate.net The occupancy of these two positions is nearly equal, at approximately 0.505 and 0.495. researchgate.net

The planarity of the molecule is defined by the dihedral angles between the functional groups and the central benzene (B151609) ring. The plane of the carbonyl chloride group is slightly twisted out of the plane of the benzene ring, with dihedral angles of 9.6° for the major orientation and 7.1° for the minor one. researchgate.net Similarly, the two nitro groups are not perfectly coplanar with the benzene ring. One nitro group is twisted by a mere 1.9°, while the other, at the 5-position, shows a more significant twist with a dihedral angle of 6.7°. researchgate.net

Crystal and Refinement Data for 3,5-Dinitrobenzoyl Chloride
ParameterValue
Chemical FormulaC₇H₃ClN₂O₅
Molecular Weight230.56 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Disorder Component 1
Occupancy0.505 (5)
Dihedral Angle (COCl plane to ring)9.6 (4)°
Disorder Component 2
Occupancy0.495 (5)
Dihedral Angle (COCl plane to ring)7.1 (4)°
Nitro Group Dihedral Angles
N1/O2/O3 to ring1.9 (3)°
N2/O4/O5 to ring6.7 (4)°

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the structure of molecules, providing information about functional groups, connectivity, and the electronic environment of atoms. For 3,5-Dinitrobenzoyl chloride, FTIR, NMR, and mass spectrometry each offer unique and complementary data.

Fourier Transform Infrared (FTIR) Spectroscopy

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is expected in the region of 1750-1780 cm⁻¹ for the acid chloride carbonyl group.

NO₂ Stretches: Two distinct, strong bands are characteristic of the nitro groups. The asymmetric stretching vibration typically appears between 1500-1560 cm⁻¹, and the symmetric stretch occurs in the 1335-1370 cm⁻¹ range.

Aromatic C=C Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

C-Cl Stretch: A band in the lower frequency region, typically between 600-800 cm⁻¹, can be attributed to the stretching of the carbon-chlorine bond.

Aromatic C-H Stretches: These absorptions are generally found above 3000 cm⁻¹.

Predicted FTIR Absorption Bands for 3,5-Dinitrobenzoyl Chloride
Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H> 3000Stretch
Carbonyl (C=O) of Acid Chloride1750 - 1780Stretch
Aromatic C=C1400 - 1600Stretch
Nitro (NO₂) Asymmetric1500 - 1560Stretch
Nitro (NO₂) Symmetric1335 - 1370Stretch
Carbon-Chlorine (C-Cl)600 - 800Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of 3,5-Dinitrobenzoyl chloride, the aromatic region is of primary interest. The molecule has two types of aromatic protons. The proton at the 4-position (between the two nitro groups) is expected to appear as a triplet, and the two equivalent protons at the 2- and 6-positions (adjacent to the carbonyl chloride group) should appear as a doublet. Due to the strong electron-withdrawing effects of the two nitro groups and the carbonyl chloride group, all aromatic protons are significantly deshielded and would appear at a high chemical shift (downfield), likely in the range of 8.5-9.5 ppm.

The ¹³C-NMR spectrum would also reflect the highly electron-deficient nature of the aromatic ring. The carbon atoms directly attached to the nitro groups (C3 and C5) and the carbon of the carbonyl group (C=O) would be the most deshielded. The carbon attached to the carbonyl chloride group (C1) would also be significantly downfield. The remaining aromatic carbons (C2, C4, C6) would appear at slightly lower chemical shifts.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The electron ionization (EI) mass spectrum of 3,5-Dinitrobenzoyl chloride provides information on its molecular weight and fragmentation pattern. nist.gov The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 230 g/mol ). A prominent peak in the spectrum is often observed at m/z 195, which corresponds to the loss of the chlorine atom ([M-Cl]⁺). nih.gov Further fragmentation can lead to the loss of nitro groups or carbon monoxide.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. While 3,5-Dinitrobenzoyl chloride itself is not typically analyzed by ESI-MS, its derivatives are widely used in ESI-MS applications. For instance, it is a common derivatizing agent for alcohols and amines. These derivatives, such as N-(3,5-dinitrobenzoyl) amino acids, are designed to incorporate the dinitrobenzoyl group, which has a high affinity for protons or can be easily ionized. This derivatization enhances the ionization efficiency and detection sensitivity of the target analyte in ESI-MS, making it a powerful tool for quantitative analysis and chiral separations.

Major Peaks in EI Mass Spectrum of 3,5-Dinitrobenzoyl Chloride
m/zRelative IntensityProbable Fragment
195High[M-Cl]⁺
149Moderate[M-Cl-NO₂]⁺
75HighC₆H₃⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles of Dinitrobenzoyl Chloride and Its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the characterization of 3,5-dinitrobenzoyl chloride and its derivatives. The inherent strong UV absorbance of the 3,5-dinitrobenzoyl moiety makes it an excellent chromophore for derivatization, enhancing the detection of otherwise weakly absorbing compounds like alcohols and amines in various analytical applications, particularly in high-performance liquid chromatography (HPLC).

The electronic absorption profile of these compounds is primarily dictated by the π → π* and n → π* transitions within the aromatic ring and the nitro groups. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature of the substituent attached to the carbonyl group and the polarity of the solvent used for analysis.

Research Findings on Absorption Profiles

Derivatization with 3,5-dinitrobenzoyl chloride is a well-established method for the quantitative analysis of a wide array of compounds, including alcohols, amines, and polyamines. The resulting 3,5-dinitrobenzoate (B1224709) esters and 3,5-dinitrobenzamides exhibit strong absorption in the UV region, typically between 200 and 300 nm.

Research has shown that the specific λmax can vary depending on the structure of the alcohol or amine and the solvent system employed. For instance, in the analysis of biogenic amines, the N-3,5-dinitrobenzoyl derivatives are quantified by their UV absorption at 260 nm. Similarly, for the analysis of cardiac glycosides, the molar absorptivities of their 3,5-dinitrobenzoyl derivatives were measured at a wavelength of 230 nm. A common wavelength for the general detection of 3,5-dinitrobenzoyl derivatives in HPLC applications is 254 nm, which provides a good response for this class of compounds.

The solvent environment plays a crucial role in the position and intensity of the absorption bands. Polar solvents can interact with the polar nitro groups and the carbonyl function, leading to shifts in the absorption maxima. These solvent-induced shifts, known as solvatochromism, can provide valuable information about the electronic structure of the molecule and the nature of solute-solvent interactions. Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition and the relative stabilization of the ground and excited states.

Spectroscopic Data of this compound Derivatives

The following tables summarize the UV-Vis absorption data for various derivatives of 3,5-dinitrobenzoyl chloride as reported in the scientific literature. This data is instrumental for developing analytical methods and for the structural elucidation of new compounds.

UV-Vis Absorption Data for 3,5-Dinitrobenzoyl Derivatives
DerivativeDerivative TypeSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Digitoxin-3,5-dinitrobenzoateEsterNot Specified230Data Not Available
Digoxin-3,5-dinitrobenzoateEsterNot Specified230Data Not Available
β-Methyldigoxin-3,5-dinitrobenzoateEsterNot Specified230Data Not Available
Biogenic Amine DerivativesAmideAcetonitrile (B52724)/Water260Data Not Available
General Alcohol/Amine DerivativesEster/AmideNot Specified254Data Not Available
Molar Absorptivity of Specific 3,5-Dinitrobenzoyl Derivatives
CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
3-(3,5-dinitrobenzoyl)-1-phenylthioureaNot Specified2752.8 x 10⁴

Computational Chemistry and Theoretical Studies on Dinitrobenzoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. arxiv.orgarxiv.org It is widely used to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. arxiv.orgarxiv.org For dinitrobenzoyl chloride, DFT calculations are instrumental in understanding the influence of its potent electron-withdrawing nitro groups on the geometry and reactivity of the acyl chloride moiety.

Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3,5-dinitrobenzoyl chloride, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical predictions can be compared with experimental data, for instance, from single-crystal X-ray diffraction studies.

Experimental studies on 3,5-dinitrobenzoyl chloride have shown that the molecule is nearly planar. researchgate.netnih.gov However, there are slight torsions of the functional groups relative to the benzene (B151609) ring. DFT calculations can replicate and explain these structural features. The analysis of the electronic structure provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The two nitro groups strongly withdraw electron density from the aromatic ring, which in turn enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Research based on X-ray crystallography provides precise measurements of the molecular geometry, which serves as a benchmark for computational models. researchgate.netnih.gov Key findings indicate slight deviations from perfect planarity, which are important for understanding its crystal packing and intermolecular interactions. researchgate.netnih.gov

Key Dihedral Angles in 3,5-Dinitrobenzoyl Chloride (from Crystal Structure Data)
Groups InvolvedDihedral Angle (°)Significance
Carbonyl Chloride Plane and Benzene Ring (Major Component)9.6 (4)Indicates a slight twist of the acyl chloride group out of the ring plane. researchgate.netnih.gov
Carbonyl Chloride Plane and Benzene Ring (Minor Component)7.1 (4)Shows conformational flexibility, as a second orientation is observed in the crystal. researchgate.netnih.gov
Nitro Group at C31.9 (3)This nitro group is nearly coplanar with the aromatic ring. nih.gov
Nitro Group at C56.7 (4)This nitro group is slightly more twisted compared to the C3 nitro group. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govgrowingscience.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

For this compound, the presence of two strongly electron-withdrawing nitro groups and the acyl chloride group is expected to significantly lower the energy of the LUMO. A low-lying LUMO indicates that the molecule is a strong electrophile, readily accepting electrons from a nucleophile. The HOMO, conversely, would be associated with the electron-rich regions of the molecule, likely the aromatic pi system and lone pairs on the oxygen and chlorine atoms. A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap points to higher chemical reactivity. nih.govgrowingscience.com

Conceptual HOMO-LUMO Analysis for this compound
ParameterDefinitionImplication for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and the molecule's ability to act as an electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and the molecule's ability to act as an electron acceptor. Expected to be very low due to electron-withdrawing groups, indicating strong electrophilicity.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA smaller energy gap correlates with higher reactivity. This value provides insight into the molecule's stability and susceptibility to electronic excitation.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of this, involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.

For this compound, a key point of conformational flexibility is the rotation around the single bond connecting the carbonyl carbon to the benzene ring. Experimental crystal structure data reveals that the carbonyl chloride group is disordered over two distinct orientations, indicating that two similar-energy conformations exist in the solid state. researchgate.netnih.gov Molecular modeling can be used to explore the potential energy surface of this rotation, calculating the energy of various conformers to determine the most stable arrangements and the energy barriers that separate them. Such studies can confirm whether the experimentally observed conformers are indeed the lowest energy states and can identify other potential, less stable conformers.

Prediction of Reactivity and Reaction Pathways

A major application of computational chemistry is the prediction of chemical reactivity and the elucidation of reaction mechanisms. For this compound, the primary site of reactivity is the highly electrophilic carbonyl carbon. Theoretical studies can model the course of a chemical reaction, such as the nucleophilic acyl substitution that this compound readily undergoes.

By calculating the energies of the reactants, transition states, and products, computational methods can determine the activation energy of a reaction, which is directly related to the reaction rate. This allows for the prediction of how readily this compound will react with different nucleophiles (e.g., alcohols, amines). Furthermore, these models can provide detailed geometries of the transition states, offering a snapshot of the bond-making and bond-breaking processes. This information is invaluable for understanding why certain reactions are favored over others and for designing new synthetic methodologies. The strong electron-withdrawing effect of the 3,5-dinitro substitution pattern is a key factor that computational models would confirm as significantly enhancing the reactivity of the acyl chloride group compared to unsubstituted benzoyl chloride.

Advanced Applications in Chemical Research and Materials Science

Role in the Synthesis of Specialty Chemicals and Materials

3,5-Dinitrobenzoyl chloride serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and materials. Its reactivity allows for the introduction of the dinitrobenzoyl group into other molecules, which can enhance biological activity or improve the stability of the resulting compound. researchgate.net This property is leveraged in the development of new pharmaceuticals, agrochemicals, and dyes. researchgate.net The compound's role as a versatile building block facilitates the creation of tailored molecules for specific applications across the chemical industry. researchgate.net

Furthermore, it is an important precursor in the manufacture of functional materials. google.com For instance, derivatives of 3,5-dinitrobenzoyl chloride are used in the development of specialized materials such as linear optical liquid crystals, which have applications in light-driven molecular actuators. google.com

Polymer Modification and Property Enhancement

Dinitrobenzoyl chloride is utilized as a reagent for the chemical modification of polymers, aiming to enhance their physical and chemical properties. researchgate.net The high reactivity of the acyl chloride group allows it to readily form covalent bonds with polymers that contain nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process grafts the dinitrobenzoyl moiety onto the polymer backbone, altering its characteristics.

This modification can lead to improvements in various properties, including thermal stability, chemical resistance, and surface characteristics. The incorporation of the nitroaromatic structure can influence the polymer's solubility and its interaction with other materials, which is particularly useful for creating advanced materials with specific performance criteria.

Applications in Coatings and Adhesives Research

In the fields of coatings and adhesives, this compound is used to modify polymer properties to meet specific performance demands. researchgate.net By reacting it with polymer resins containing alcohol or amine functionalities, researchers can enhance the adhesion, durability, and thermal resistance of coatings. The modification can improve the cross-linking density and the intermolecular forces within the polymer matrix, leading to more robust and resilient films and adhesive bonds. researchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

As a highly reactive acyl chloride, 3,5-dinitrobenzoyl chloride is a key intermediate in the multistep synthesis of complex organic molecules. chemicalbook.com Its primary function is as a derivatizing agent, particularly for alcohols and amines. wikipedia.orgottokemi.com The reaction, often conducted in pyridine, forms stable crystalline ester or amide derivatives, which facilitates the identification and quantification of these functional groups in various samples. wikipedia.orgsigmaaldrich.com This reactivity makes it a valuable tool in both synthetic and analytical chemistry. researchgate.net

Synthesis of Nitroaromatic Compounds and Derivatives

This compound is a foundational molecule for the synthesis of other nitroaromatic compounds. The two nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which influence the reactivity of the molecule and are often a key feature of the target compound.

Examples of derivatives synthesized from 3,5-dinitrobenzoyl chloride include:

3,5-Dinitro-N-cyclopropylbenzamide : An amide formed by reacting this compound with cyclopropylamine. sigmaaldrich.com

3,5-Dinitrobenzyl alcohol : This compound is produced through the reduction of the acyl chloride group of 3,5-dinitrobenzoyl chloride. google.com This reaction provides a pathway to other benzyl (B1604629) derivatives while retaining the dinitro-substituted aromatic ring. google.com

Synthesis of Thiazole (B1198619) Derivatives

While direct synthesis of the thiazole ring using 3,5-dinitrobenzoyl chloride is not prominently documented, it serves as a precursor for closely related sulfur-containing heterocyclic compounds. Specifically, it has been used in the synthesis of 1,3,5-thiadiazine derivatives. sigmaaldrich.com An example is the synthesis of 4-(3,5-dinitrophenyl)-6-(dipropan-2-ylamino)-2H-1,3,5-thiadiazine-2-thione. sigmaaldrich.com Thiadiazines, like thiazoles, are a class of heterocyclic compounds containing sulfur and nitrogen that are investigated for various biological activities.

Synthesis of Polyimides

3,5-Dinitrobenzoyl chloride is an important precursor in the synthesis of monomers required for producing certain types of high-performance polyimides. The synthesis pathway involves the conversion of 3,5-dinitrobenzoyl chloride to its corresponding acid, 3,5-dinitrobenzoic acid. wikipedia.orgottokemi.com This acid is then subjected to a reduction reaction, which converts the two nitro groups (-NO2) into amino groups (-NH2), yielding 3,5-diaminobenzoic acid (DABA) .

DABA is a critical diamine monomer used in the production of specialty polyimides. researchgate.netsemanticscholar.orgresearchgate.net These DABA-containing polyimides possess unique properties, such as carboxylic acid side groups, which can be used to further modify the polymer or to create highly cross-linked structures. researchgate.net The resulting polymers are noted for their high thermal stability and are used in applications such as primary coatings for quartz optical fibers. semanticscholar.org

Interactive Data Table: Applications of this compound in Synthesis

Precursor CompoundReaction TypeSynthesized Product/Derivative ClassApplication Area
3,5-Dinitrobenzoyl chloride Acylation with amine3,5-Dinitro-N-cyclopropylbenzamide sigmaaldrich.comOrganic Synthesis
3,5-Dinitrobenzoyl chloride Reduction3,5-Dinitrobenzyl alcohol google.comIntermediate for functional materials google.com
3,5-Dinitrobenzoyl chloride Multi-step synthesis4-(3,5-dinitrophenyl)-thiadiazine-2-thione sigmaaldrich.comHeterocyclic Chemistry
3,5-Dinitrobenzoyl chloride Hydrolysis, then Reduction3,5-Diaminobenzoic acid (DABA) researchgate.netsemanticscholar.orgresearchgate.netMonomer for Polyimides semanticscholar.org
3,5-Dinitrobenzoyl chloride Polymer graftingModified polymersCoatings and Adhesives researchgate.net

Environmental Chemistry Research Applications

This compound, particularly the 3,5-isomer, serves as a significant compound in environmental chemistry research, primarily in studies concerning the fate and remediation of nitroaromatic compounds. Its application in this field is largely due to its classification as a nitroaromatic compound, a group of chemicals known for their environmental persistence and potential toxicity. Research in this area aims to understand the degradation pathways of these compounds and develop effective strategies for the remediation of contaminated sites.

Studies on the Degradation of Nitroaromatic Compounds

Research into the environmental fate of 3,5-dinitrobenzoyl chloride indicates that it is readily hydrolyzed in aqueous environments to form 3,5-dinitrobenzoic acid. This rapid transformation is a critical first step in its environmental degradation pathway. Consequently, studies on the degradation of nitroaromatic compounds often focus on the breakdown of its more stable hydrolysis product, 3,5-dinitrobenzoic acid.

One significant study in this area successfully isolated a bacterial strain, Corynebacterium sp., capable of utilizing 3,5-dinitrobenzoic acid as a sole carbon source. This research provided detailed insights into the aerobic biodegradation of this compound. The findings revealed that the bacterium could degrade approximately 50% of the initial 3,5-dinitrobenzoic acid within 24 hours under optimal laboratory conditions. The degradation process was observed to be most efficient during the exponential growth phase of the bacterium.

The metabolic pathway for the degradation of 3,5-dinitrobenzoic acid by Corynebacterium sp. was elucidated, identifying protocatechuic acid as a key intermediate. The detection of catechol 1,2-dioxygenase activity suggests that the bacterium employs an ortho-cleavage pathway to break down the aromatic ring of the intermediate. This enzymatic action is a crucial step in the mineralization of the organic compound into simpler, less harmful substances.

**Table 1: Biodegradation of 3,5-Dinitrobenzoic Acid by *Corynebacterium sp.***

Parameter Value Reference
Bacterial Strain Corynebacterium sp.
Substrate 3,5-Dinitrobenzoic Acid
Degradation Rate ~50% in 24 hours
Key Metabolic Intermediate Protocatechuic Acid
Key Enzyme Detected Catechol 1,2-dioxygenase
Proposed Cleavage Pathway Ortho

These findings are significant as they demonstrate a viable biological pathway for the degradation of a persistent nitroaromatic compound. Understanding these microbial degradation mechanisms is fundamental to developing effective bioremediation strategies for environments contaminated with this compound and related nitroaromatic compounds.

Understanding Environmental Impact and Remediation Strategies

The environmental impact of this compound is closely linked to its nitroaromatic structure, which confers properties of persistence and potential toxicity. The release of such compounds into the environment, often from industrial activities, is a significant concern. The study of their degradation is paramount for developing strategies to mitigate their environmental impact.

The research on the biodegradation of 3,5-dinitrobenzoic acid by Corynebacterium sp. is a prime example of a study that directly informs remediation strategies. Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising and environmentally friendly approach for cleaning up contaminated sites. The isolation and characterization of microbial strains capable of degrading specific nitroaromatic compounds are crucial steps in the development of effective bioremediation technologies.

Further research into the environmental behavior of nitroaromatic compounds has led to the exploration of various remediation techniques. These strategies can be broadly categorized and are often tailored to specific site conditions and the nature of the contaminants.

Table 2: Overview of Remediation Strategies for Nitroaromatic Compounds

Remediation Strategy Description Applicability
Bioremediation Utilization of microorganisms (bacteria, fungi) to degrade contaminants. Can be conducted in-situ or ex-situ. Effective for a wide range of nitroaromatic compounds, including dinitrotoluenes and their derivatives.
Phytoremediation Use of plants to remove, degrade, or contain contaminants in soil and water. Suitable for shallow contamination and can be a cost-effective, long-term solution.
Composting A bioremediation technique where contaminated soil is mixed with organic materials to enhance microbial degradation. Often used for soils contaminated with explosives and other nitroaromatic compounds.
Bioreactors Engineered systems that create an optimized environment for microbial degradation of contaminants in water or slurries. Offers better control over degradation conditions and can be more efficient for highly contaminated materials.

| Chemical Oxidation/Reduction | Use of chemical agents to transform contaminants into less harmful substances. | Can be effective for rapid treatment of source zones with high contaminant concentrations. |

The understanding of the microbial degradation of 3,5-dinitrobenzoic acid contributes to the broader knowledge base for developing and optimizing these remediation strategies for sites contaminated with nitroaromatic compounds. By identifying the specific microorganisms and metabolic pathways involved, more targeted and efficient bioremediation approaches can be designed.

Methodological Advancements in Analysis and Purification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of dinitrobenzoyl derivatives. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation of a wide range of analytes derivatized with dinitrobenzoyl chloride.

Reversed-phase chromatography (RPC) is the most common mode of HPLC used for the separation of dinitrobenzoyl derivatives. In RPC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the dinitrobenzoyl derivatives is primarily governed by hydrophobic interactions between the analytes and the stationary phase.

This compound is frequently used as a derivatizing agent for alcohols, amines, and amino acids to enhance their detection by UV-Vis or other detectors. The resulting dinitrobenzoyl derivatives are generally stable and exhibit good chromatographic behavior on reversed-phase columns. For instance, the separation of 3,5-dinitrobenzoyl-amino acids has been successfully achieved on β-cyclodextrin-bonded stationary phases in the reversed-phase mode. researchgate.net The choice of the mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for optimizing the separation. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to separate complex mixtures of dinitrobenzoyl derivatives with varying polarities.

A study on the determination of biogenic amines in fermented foods utilized pre-column derivatization with 3,5-dinitrobenzoyl chloride followed by separation on an encapsulated stationary reversed-phase column with a ternary gradient system. researchgate.netnih.gov This approach allowed for the sensitive and selective quantification of multiple biogenic amines.

Table 1: HPLC Conditions for Analysis of Dinitrobenzoyl-Derivatized Biogenic Amines

ParameterCondition
Stationary Phase Encapsulated Reversed-Phase C18
Mobile Phase Ternary Gradient System
Derivatizing Agent 3,5-Dinitrobenzoyl chloride
Detection UV-absorption at 260 nm

Photodiode Array (PDA) detection is a powerful tool used in conjunction with HPLC for the analysis of dinitrobenzoyl derivatives. A PDA detector acquires the entire UV-Vis spectrum of the eluting compounds, providing valuable information for peak identification and purity assessment. This is particularly useful in the analysis of complex samples where multiple compounds may co-elute. nih.govnih.gov

The characteristic UV-Vis absorption spectrum of the dinitrobenzoyl group allows for the selective detection of the derivatized analytes. The spectral data can be used to confirm the identity of a compound by comparing its spectrum with that of a known standard. Furthermore, PDA detection can be employed to check for the presence of impurities under a chromatographic peak, as the presence of an impurity would distort the spectrum. researchgate.net The ability to obtain spectral information is a significant advantage over single-wavelength UV detectors. researchgate.net

Micellar liquid chromatography (MLC) is a variation of reversed-phase HPLC that utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration. wikipedia.orglongdom.orgchromatographyonline.com This technique has proven to be particularly useful for the analysis of complex matrices, such as biological fluids and food samples, often allowing for direct injection with minimal sample preparation. researchgate.net

In the context of this compound, MLC has been successfully applied for the quantification of biogenic amines in fish sauce after derivatization. researchgate.net The use of a micellar mobile phase enhances the separation of the derivatized amines. The mechanism of separation in MLC is complex, involving partitioning of the analytes between the stationary phase, the aqueous bulk of the mobile phase, and the micelles. This multi-partitioning system provides unique selectivity that can be advantageous for separating complex mixtures.

Capillary Electrophoresis for Derivatized Analytes

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged analytes. For neutral analytes or those with poor detection characteristics, derivatization with a charged and chromophoric or fluorophoric reagent is necessary. This compound serves as an effective derivatizing agent for various compounds, including amines and alcohols, rendering them suitable for CE analysis with UV detection.

The derivatization process introduces the dinitrobenzoyl group, which imparts a negative charge to the analyte at appropriate pH values and provides a strong chromophore for sensitive detection. This strategy has been employed for the determination of a variety of analytes in different matrices. The high efficiency of CE allows for the rapid separation of complex mixtures of dinitrobenzoyl derivatives with excellent resolution.

Advanced Purification Techniques for this compound

The purity of this compound is crucial for its use as a derivatizing agent and in synthesis, as impurities can lead to the formation of side products and interfere with analytical measurements. Advanced purification techniques are therefore essential to obtain high-purity this compound.

Crystallization is a widely used and effective method for the purification of solid organic compounds like this compound. The principle of crystallization relies on the differential solubility of the compound and its impurities in a suitable solvent. The impure solid is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

For 3,5-dinitrobenzoyl chloride, recrystallization from solvents such as carbon tetrachloride or aqueous methyl alcohol has been reported to yield pure crystalline material. scribd.com The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound.

Sublimation is another powerful purification technique for volatile solids. tcichemicals.com It involves the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase, followed by condensation back to the solid state on a cold surface. This process is effective for separating volatile compounds from non-volatile impurities. Given the aromatic nature and potential for volatility of this compound, sublimation can be an effective method for its purification, particularly for removing non-volatile inorganic salts or other organic impurities with low vapor pressures. tcichemicals.com

Distillation and Other Purification Methods

The purification of 3,5-dinitrobenzoyl chloride is crucial for its effective use as a reagent, particularly in derivatization reactions for analytical purposes where high purity is essential. Methodological advancements have focused on enhancing purity while minimizing the risks associated with the compound's thermal instability. The primary methods for purification include distillation and recrystallization, supplemented by chemical treatments to remove specific impurities.

Distillation

Vacuum distillation is a principal method for purifying 3,5-dinitrobenzoyl chloride. Due to the compound's high boiling point and potential for decomposition at elevated temperatures, the process is conducted under reduced pressure. Early procedures reported distillation at temperatures as high as 200°C, a practice that was later found to be hazardous due to the risk of explosion. scribd.com Subsequent research established safer distillation parameters at lower temperatures. A boiling point of 196°C at a pressure of 11 mm Hg is widely cited. chemicalbook.comwikipedia.org Another study reported successful distillation at 172°C and 15 mm Hg. scribd.com These optimized conditions are critical for safely obtaining a pure distillate.

Reported Distillation Parameters for 3,5-Dinitrobenzoyl Chloride

Boiling Point (°C)Pressure (mm Hg)Notes
19611Commonly cited parameter. chemicalbook.comwikipedia.org
17215Lower temperature parameter noted in research. scribd.com
~200ReducedOlder method; noted to carry a risk of explosion. scribd.com

Recrystallization and Other Purification Methods

Recrystallization from appropriate solvents is another effective technique for purifying 3,5-dinitrobenzoyl chloride. The choice of solvent is critical for achieving high purity. Carbon tetrachloride and petroleum ether (with a boiling range of 40-60°C) have been identified as suitable solvents for this purpose. scribd.comchemicalbook.com

A significant challenge in maintaining the purity of 3,5-dinitrobenzoyl chloride is its susceptibility to hydrolysis from atmospheric moisture, which leads to the formation of 3,5-dinitrobenzoic acid. proquest.com This common impurity can interfere with subsequent reactions. Research has shown that commercial batches of the reagent can be purified by chemical means. One effective method involves treating the contaminated 3,5-dinitrobenzoyl chloride with thionyl chloride in boiling benzene (B151609). orgsyn.org This process converts the 3,5-dinitrobenzoic acid impurity back into the desired acid chloride. Following the reaction, the solvent and excess thionyl chloride are removed by evaporation under vacuum to yield the purified product. orgsyn.org For crude products obtained from synthesis, washing with a sodium bicarbonate solution can be employed to remove acidic impurities. hansshodhsudha.com

Due to its reactivity with water, proper storage is imperative. The purified compound should be kept in sealed containers, and some procedures recommend storage in a vacuum desiccator over phosphorus pentoxide and potassium hydroxide (B78521) to prevent degradation. chemicalbook.comorgsyn.org

Purification Solvents and Methods for 3,5-Dinitrobenzoyl Chloride

MethodSolvent/ReagentTarget ImpurityReference
RecrystallizationCarbon TetrachlorideGeneral impurities scribd.comchemicalbook.com
RecrystallizationPetroleum Ether (b.p. 40-60°C)General impurities chemicalbook.com
Chemical PurificationThionyl chloride in boiling benzene3,5-Dinitrobenzoic acid orgsyn.org
WashingSodium Bicarbonate SolutionAcidic impurities hansshodhsudha.com

Stereochemical Investigations of Dinitrobenzoyl Chloride Reactions

Chirality and Enantioselectivity in Derivatization

The reaction of 3,5-dinitrobenzoyl chloride with chiral compounds, such as alcohols and amines, is a widely used method for producing diastereomeric derivatives suitable for enantiomeric resolution. wikipedia.orgscirp.org This derivatization is foundational for subsequent enantioselective analysis, often by chromatographic or spectroscopic methods.

The enantioselectivity of this process is typically not inherent to the derivatization reaction itself, which is usually a straightforward nucleophilic acyl substitution. Instead, the dinitrobenzoyl moiety introduces a chromophore and a rigid, planar structure with specific interaction sites, which are then exploited for enantioselective recognition by a chiral environment. This is most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). scirp.orgtandfonline.com

For instance, the enantiomers of primary and secondary amines can be resolved as carbamate derivatives, which are then separated on a Pirkle-type HPLC chiral stationary phase. tandfonline.com The dinitrobenzoyl group in the CSP interacts with the derivatized analyte, and these interactions are stereochemically dependent, leading to different retention times for the two enantiomers. tandfonline.com

The derivatization of amino acids with 3,5-dinitrobenzoyl chloride is another significant application. nih.govmdpi.comnih.gov The resulting N-3,5-dinitrobenzoyl (N-DNB) amino acid derivatives can be effectively separated and analyzed. nih.govmdpi.com The success of these separations relies on the interactions between the dinitrobenzoyl group of the derivative and the chiral selector.

Table 1: Enantioseparation of Chiral Compounds after Derivatization with 3,5-Dinitrobenzoyl Chloride

Analyte Class Chiral Selector/Method Key Interactions for Enantioselectivity
Amines (R)-N-(3,5-dinitrobenzoyl)-phenylglycine CSP (HPLC) π-π stacking, hydrogen bonding, dipole-dipole interactions
Alcohols N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP (HPLC) Steric hindrance, π-π interactions
Amino Acids Thiourea-based chiral solvating agents (NMR) Hydrogen bonding, π-π stacking

Absolute Stereochemistry Determination through Dinitrobenzoyl Derivatives

A primary application of 3,5-dinitrobenzoyl chloride in stereochemistry is the determination of the absolute configuration of chiral molecules. nih.govmdpi.comnih.gov This is often achieved by converting the enantiomers into diastereomeric derivatives, which can then be analyzed using various techniques, most notably nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov

In NMR spectroscopy, the derivatization of a chiral substrate with 3,5-dinitrobenzoyl chloride allows for the use of chiral solvating agents (CSAs). nih.govmdpi.com These CSAs interact with the dinitrobenzoyl derivatives to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra for each enantiomer, with observable differences in chemical shifts (Δδ). nih.govnih.gov By establishing a consistent correlation between the sign of the chemical shift difference and the absolute configuration for a series of related compounds, the absolute stereochemistry of new compounds can be determined. nih.gov For example, thiourea-based CSAs have been effectively used for the enantiodifferentiation of N-3,5-dinitrobenzoyl amino acids. nih.govmdpi.com

The dinitrobenzoyl group is particularly advantageous for these NMR studies because its aromatic protons resonate in a spectral region that is often free from overlap with other signals, providing clear probes for observing enantiomeric differentiation. acs.org

In some cases, the dinitrobenzoyl derivatives form crystals that are suitable for single-crystal X-ray analysis. nih.gov This technique provides an unambiguous determination of the absolute stereochemistry of the molecule. For instance, the absolute configuration of a stereoisomer of glycerol menthonide was determined by analyzing its 3,5-dinitrobenzoyl derivative. nih.gov

Table 2: NMR Data for the Determination of Absolute Configuration of N-3,5-Dinitrobenzoyl Amino Acids with a Chiral Solvating Agent

N-DNB Amino Acid Proton Signal Chemical Shift Difference (Δδ = δS - δR) in ppm
Phenylglycine NH -0.210
Valine CHα -0.050
Alanine CH3 -0.025

Data is illustrative and based on typical observations in the presence of a chiral solvating agent.

Influence of Dinitrobenzoyl Moiety on Stereochemical Outcomes

The dinitrobenzoyl moiety itself exerts a significant influence on the stereochemical outcomes of analyses and, in some cases, reactions. This influence stems from its distinct electronic and steric characteristics. nih.govaocs.org

The two nitro groups are strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This property is crucial for the formation of charge-transfer complexes and π-π stacking interactions with electron-rich aromatic systems present in chiral selectors or solvating agents. acs.orgaocs.org These non-covalent interactions are highly sensitive to the spatial arrangement of the interacting molecules, and thus play a key role in chiral recognition and the separation of enantiomers. aocs.org

Furthermore, the dinitrobenzoyl group provides sites for hydrogen bonding through the oxygen atoms of the nitro groups and the carbonyl group. These hydrogen bonding interactions with a chiral selector contribute to the stability of the diastereomeric complexes and enhance enantioselectivity. aocs.org

The steric bulk and rigidity of the dinitrobenzoyl group can also influence the conformational preferences of the derivatized molecule. nih.gov This can lead to a more defined three-dimensional structure, which can amplify the differences between diastereomers and facilitate their differentiation. In some instances, the steric hindrance provided by the dinitrobenzoyl group can direct the stereochemical course of a subsequent reaction on the derivatized molecule, although this is a less common application.

Q & A

Synthesis and Purification

Basic: Q: What are the standard methods for synthesizing 3,5-dinitrobenzoyl chloride, and how can purity be ensured during purification? A: The compound is typically synthesized via nitration of benzoyl chloride derivatives followed by chlorination. For example, 3,5-dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride . Purification involves recrystallization from non-polar solvents like carbon tetrachloride, as described in single-crystal X-ray studies . Purity is confirmed via melting point analysis (67–70°C) and HPLC with UV detection (λmax = 254 nm) .

Advanced: Q: How can researchers optimize reaction conditions to minimize by-products like partial nitration or hydrolysis intermediates? A: Kinetic control is critical. Use stoichiometric excess of nitrating agents (e.g., HNO₃/H₂SO₄) and maintain low temperatures (0–5°C) to favor 3,5-dinitro substitution . Monitor intermediates via TLC or LC-MS. For chlorination, anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis to the carboxylic acid . Post-synthesis, fractional distillation (bp ~339°C) or column chromatography on silica gel can isolate the pure product .

Structural and Crystallographic Analysis

Basic: Q: What crystallographic techniques are used to resolve the molecular structure of 3,5-dinitrobenzoyl chloride? A: Single-crystal X-ray diffraction (SCXRD) at low temperatures (93 K) is standard. The orthorhombic crystal system (space group Pna2₁) reveals a planar aromatic ring with dihedral angles <10° between the carbonyl chloride and nitro groups . Refinement parameters (R = 0.038, wR = 0.097) ensure accuracy, with disorder in the carbonyl chloride group addressed via occupancy ratio constraints (0.505:0.495) .

Advanced: Q: How does disorder in the carbonyl chloride group affect electron density maps, and how is this modeled? A: The disorder arises from two orientations of the COCl group, resolved using SHELXL97 refinement with restraints on bond lengths (C=O fixed at 1.22 Å) and displacement parameters . Electron density residuals (Δρmax = 0.40 e Å⁻³) are minimized by partitioning occupancies and applying anisotropic displacement parameters .

Analytical and Derivatization Applications

Basic: Q: How is 3,5-dinitrobenzoyl chloride used as a derivatizing agent in HPLC for polyamine analysis? A: It reacts with primary amines (e.g., spermidine, spermine) under alkaline conditions to form UV-active derivatives. Pre-column derivatization protocols involve mixing the reagent with biological samples in methanol, followed by reverse-phase HPLC with UV detection at 254 nm .

Advanced: Q: What challenges arise in quantifying trace amines, and how can derivatization conditions be optimized? A: Hydrolysis of the acyl chloride in aqueous media reduces yield. Use aprotic solvents (e.g., acetonitrile) and buffered pH (8–9) to stabilize the reagent. Reaction time (30–60 min at 60°C) and molar excess (10:1 reagent:analyte) maximize derivative formation . Validate methods via spike-recovery experiments and internal standards (e.g., deuterated analogs) .

Safety and Decomposition

Basic: Q: What safety protocols are essential when handling 3,5-dinitrobenzoyl chloride? A: Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid skin/eye contact. Storage at <40°C in airtight containers prevents moisture-induced hydrolysis . Neutralize spills with sodium bicarbonate .

Advanced: Q: What toxic by-products form during thermal decomposition, and how are they detected? A: Heating above 158°C releases NOₓ and Cl⁻ vapors. Use FTIR or gas chromatography with thermal desorption to monitor decomposition. Mutagenicity assays (Salmonella microsome test) indicate potential genotoxicity, requiring strict exposure controls .

Reaction Mechanisms and Stability

Advanced: Q: What dissociation pathways dominate in gas-phase studies of 3,5-dinitrobenzoyl chloride? A: Activated dissociation (SORI-CID) shows dominant cleavage of the C–Cl bond, forming C₆H₃⁺ isomers. Reactivity with methanol confirms electrophilic aromatic substitution at the nitro-activated positions . Linear isomers dominate due to steric hindrance in cyclic intermediates .

Polymer Chemistry Applications

Advanced: Q: How is 3,5-dinitrobenzoyl chloride used in synthesizing poly(amide-imide)s with tailored properties? A: It reacts with diamines (e.g., 3,5-diamino-N-cyclopropylbenzamide) in molten TBAB, forming high-temperature-stable polymers. Post-polymerization reduction of nitro groups introduces amine functionalities for metal adsorption (e.g., Cu²⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.